4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
Overview
Description
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a heterocyclic compound with a molecular formula of C12H14N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against the active site of theepidermal growth factor receptor kinase (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF binding to EGFR stimulates its intrinsic protein-tyrosine kinase activity.
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
If we consider its potential interaction with egfr, it could influence various downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Imidazole-containing compounds, which share some structural similarities, are known to have good solubility in water and other polar solvents, suggesting potentially favorable absorption and distribution characteristics .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the reaction of appropriate hydrazine derivatives with β-keto esters or β-diketones. One common method includes the use of lithium hexamethyldisilazide (LiHMDS) in toluene/THF at 0°C, followed by the addition of the desired acyl chloride . Another method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .
Scientific Research Applications
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another pyrazole derivative with similar structural features.
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Shares the pyrazole core and exhibits similar chemical properties.
Uniqueness
4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and carboximidamide groups contribute to its unique properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-benzyl-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(15-8)12(13)14/h2-6,15H,7H2,1H3,(H3,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTDIHSNHXJUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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